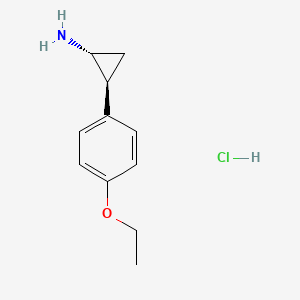

(1S,2R)-2-propylcyclopropanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

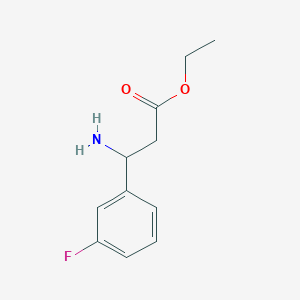

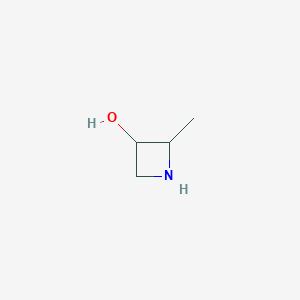

Compounds like “(1S,2R)-2-propylcyclopropanecarboxylic acid” belong to a class of organic compounds known as carboxylic acids . They contain a carboxyl group (-COOH) attached to a cyclopropane ring, which is a three-membered carbon ring. The “(1S,2R)” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms.

Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. X-ray crystallography can also be used to determine the absolute configuration of the stereocenters .Chemical Reactions Analysis

The chemical reactions of carboxylic acids are well-studied. They can undergo reactions like esterification, amide formation, and decarboxylation. The specific reactions of “this compound” would depend on the reaction conditions and the reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its structure. Carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Mécanisme D'action

Target of Action

Similar compounds such as 1-aminocyclopropanecarboxylic acid (acc) have been found to interact with enzymes like acc synthases (acss) and acc oxidases (acos) .

Mode of Action

It’s worth noting that related compounds like acc have been found to play a signaling role independent of their biosynthesis .

Biochemical Pathways

Compounds like acc, which are structurally similar, are known to be intermediates in the biosynthesis of the plant hormone ethylene .

Pharmacokinetics

The enantiomer of milnacipran, which is structurally similar, has been found to have a bioavailability of 925% after intraperitoneal injection .

Result of Action

Related compounds like acc have been found to regulate plant development and are involved in cell wall signaling, guard mother cell division, and pathogen virulence .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-2-propylcyclopropanecarboxylic acid involves the preparation of a cyclopropane ring followed by the introduction of a propyl group and a carboxylic acid functional group.", "Starting Materials": [ "1-bromo-2-methylcyclopropane", "propylmagnesium bromide", "carbon dioxide", "diethyl ether", "sodium hydroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Preparation of 1-bromo-2-methylcyclopropane by reacting 2-methylcyclopropanol with hydrogen bromide in the presence of sulfuric acid.", "Step 2: Preparation of propylmagnesium bromide by reacting propyl bromide with magnesium in diethyl ether.", "Step 3: Addition of propylmagnesium bromide to 1-bromo-2-methylcyclopropane to form (1S,2R)-2-propylcyclopropane.", "Step 4: Introduction of carboxylic acid functional group by reacting (1S,2R)-2-propylcyclopropane with carbon dioxide in the presence of sodium hydroxide and water to form (1S,2R)-2-propylcyclopropanecarboxylic acid." ] } | |

Numéro CAS |

1821758-03-5 |

Formule moléculaire |

C7H12O2 |

Poids moléculaire |

128.17 g/mol |

Nom IUPAC |

2-propylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

Clé InChI |

VGXKFXUFNJJDGP-UHFFFAOYSA-N |

SMILES isomérique |

CCC[C@@H]1C[C@@H]1C(=O)O |

SMILES |

CCCC1CC1C(=O)O |

SMILES canonique |

CCCC1CC1C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

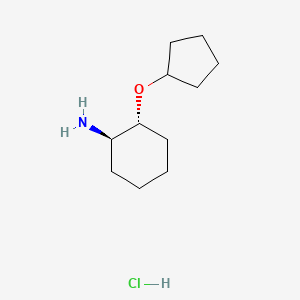

![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B3247463.png)

![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)

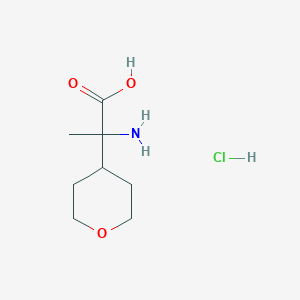

![(1R,2S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3247521.png)

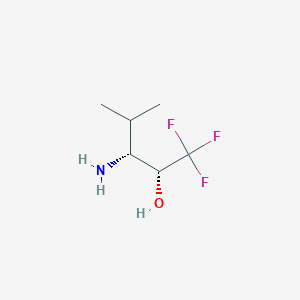

![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B3247540.png)